5,6-Dimethoxy-1H-indole-1-carboxylic acid
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Overview
Description
5,6-Dimethoxy-1H-indole-1-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . This compound is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1H-indole-1-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1H-indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives.
Scientific Research Applications
5,6-Dimethoxy-1H-indole-1-carboxylic acid has several scientific research applications:
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1H-indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes, receptors, and proteins, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: This compound is a biosynthetic precursor of natural melanin pigments and has similar structural features.
5,6-Dimethoxy-1H-indole-2-carboxylic acid: Another closely related compound with a carboxylic acid group at the 2 position instead of the 1 position.
5,6-Dimethoxyindole: A simpler derivative without the carboxylic acid group.
Uniqueness
5,6-Dimethoxy-1H-indole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 1 position makes it a valuable scaffold for various synthetic and research applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5,6-dimethoxyindole-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-15-9-5-7-3-4-12(11(13)14)8(7)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
FDQXVQQFBWRHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2C(=O)O)OC |
Origin of Product |
United States |
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